molecular formula C19H16ClN3O2S B2502719 [5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892382-90-0

[5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2502719
CAS No.: 892382-90-0
M. Wt: 385.87
InChI Key: SSKNENYKGZILRF-UHFFFAOYSA-N
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Description

[5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a useful research compound. Its molecular formula is C19H16ClN3O2S and its molecular weight is 385.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on related compounds has focused on the synthesis and chemical properties of structurally complex molecules. For instance, the study of novel classes of conformationally constrained, masked cysteines through the synthesis of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids provides insights into the synthetic methodologies that could potentially apply to the compound (Clerici et al., 1999). Such methodologies could be instrumental in exploring the synthetic routes and chemical properties of the target compound.

Crystal Structure and Molecular Design

The synthesis and crystal structure of new compounds with similar motifs, like bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, have been established, providing valuable data on molecular conformation and packing stabilized by specific interactions (Dong & Huo, 2009). This information is crucial for the design and development of compounds with desired chemical and physical properties.

Application in Catalysis and Molecular Interactions

The catalytic functions of related compounds, such as in the reductive cleavage of the sulphur–sulphur bond of disulphides, highlight the potential of the compound for applications in catalysis and chemical transformations (Inoue & Tamura, 1986). Moreover, studies on molecular docking and structural analysis of tetrazole derivatives provide insights into the orientation and interaction of such molecules within biological systems, suggesting potential applications in drug design and medicinal chemistry (Al-Hourani et al., 2015).

Antimicrobial and Antitubercular Activities

Research into novel heterocyclic compounds derived from related structures and their antimicrobial and antitubercular activities indicates the potential biomedical applications of the compound. Such studies can guide the exploration of its efficacy against various pathogens and its role in developing new therapeutic agents (Katariya et al., 2021).

Properties

IUPAC Name

[5-(3-chlorophenyl)-14-methyl-7-methylsulfanyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-10-16-14(12(9-24)8-21-10)7-15-18(25-16)22-17(23-19(15)26-2)11-4-3-5-13(20)6-11/h3-6,8,24H,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKNENYKGZILRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)Cl)SC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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